molecular formula C19H17N5O B2512103 2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole CAS No. 951899-99-3

2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole

Cat. No. B2512103
CAS RN: 951899-99-3
M. Wt: 331.379
InChI Key: MOXXTZMODWTRGG-UHFFFAOYSA-N
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Description

The compound "2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound characterized by a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The structure also includes a 1,2,3-triazole ring, another heterocycle containing three nitrogen atoms, which is substituted with methyl and p-tolyl groups. This compound is part of a class of molecules that have been studied for their potential antibacterial activities against various bacterial strains such as E. coli, P. aeruginosa, B. subtilis, and S. aureus .

Synthesis Analysis

The synthesis of related 2-(1-aryl-5-methyl-1,2,3-triazol-4-yl)-1,3,4-oxadiazole derivatives involves starting from I-aryl-5-methyl-1,2,3-triazol-4-formhydrazide. The process includes the formation of acylhydrazone intermediates and subsequent reactions to form the final oxadiazole derivatives . Another synthesis method for similar compounds utilizes a multicomponent reaction with CuI as a catalyst, involving C–S bond formation and azide–alkyne cyclocondensation .

Molecular Structure Analysis

The molecular structure of these derivatives has been confirmed by spectroscopic analysis. For instance, the structure of 2-(1-aryl-5-methyl-1,2,3-triazol-4-yl)-5-benzalthio-1,3,4-oxadiazole, a related compound, was further validated by X-ray crystallography . This technique allows for the precise determination of the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The oxadiazole and triazole rings in these compounds are known to participate in various chemical reactions. For example, the triazole ring can be involved in click chemistry procedures, which are widely used for creating substances with potential biological activity . The oxadiazole derivatives have also been used as ligands in the preparation of palladium(II) complexes, which have shown high turnover numbers in C–C cross-coupling reactions, a type of reaction important in the synthesis of complex organic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the presence of the 1,3,4-oxadiazole and 1,2,3-triazole rings. These heterocycles contribute to the compound's stability, electronic characteristics, and potential biological activity. The antibacterial activity of these compounds has been studied, and they have shown effectiveness against various bacterial strains, indicating that they possess properties that can interfere with bacterial growth and survival . The solubility, melting point, and other physical properties would be determined by the specific substituents on the rings and the overall molecular structure.

Scientific Research Applications

Catalytic Activity and Green Chemistry

One intriguing application of compounds structurally related to 2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole is found in the realm of catalysis and green chemistry. Substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles, which share a close structural relationship, have been synthesized via click-chemistry procedures. These compounds, when used as ligands for palladium(II) complexes, demonstrate high-turnover-number catalysis for C-C cross-coupling reactions under environmentally friendly conditions. This application underscores the compound's potential in facilitating sustainable chemical processes (Bumagin et al., 2018).

Corrosion Inhibition

Another significant area of application for related 1,3,4-oxadiazole derivatives is in corrosion inhibition. These derivatives have been assessed for their effectiveness in protecting mild steel against corrosion in sulfuric acid environments. Studies employing a combination of gravimetric, electrochemical, scanning electron microscopy (SEM), and computational methods reveal that these compounds form protective layers on metal surfaces, thereby inhibiting corrosion. The adsorption characteristics, described by the Langmuir adsorption isotherm, suggest a mix of physisorption and chemisorption mechanisms on the mild steel surface, indicating the compound's utility in material preservation (Ammal et al., 2018).

Antimicrobial and Antiprotozoal Activities

Compounds bearing the 1,2,4-oxadiazole and 1,2,3-triazole motifs are noted for their bioactivity, including antimicrobial and antiprotozoal effects. Novel oxadiazolyl pyrrolo triazole diones, for instance, have been synthesized and tested for their in vitro activities against various protozoal pathogens, showcasing potential as anti-protozoal and anti-cancer agents. The structural characterization and bioactivity screening of these compounds highlight their promising applications in medicinal chemistry and drug development (Dürüst et al., 2012).

Environmental Pollution Mitigation

Research on benzotriazoles, which are structurally akin to the compound , reveals their role as persistent environmental pollutants due to their use as corrosion inhibitors. Studies on the elimination of benzotriazoles in wastewater treatment plants and their presence in surface and drinking water highlight the importance of understanding and mitigating the environmental impact of such compounds. This research points towards the need for improved water treatment technologies to remove such persistent pollutants from water sources, thereby contributing to environmental protection efforts (Reemtsma et al., 2010).

properties

IUPAC Name

2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-5-(2-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-12-8-10-15(11-9-12)24-14(3)17(20-23-24)19-22-21-18(25-19)16-7-5-4-6-13(16)2/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXXTZMODWTRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NN=C(O3)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole

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